- Reactions of some diazoalkanes with isatin, N-methylisatin, coumarandione, and thionaphthenequinone, Chemische Berichte, 1963, 96, 1234-55

Cas no 939-19-5 (3-Hydroxycoumarin)

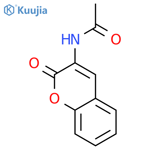

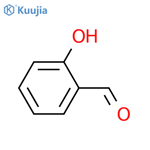

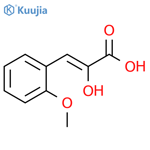

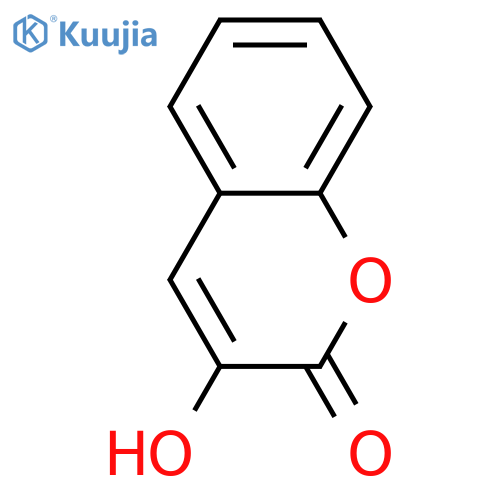

3-Hydroxycoumarin structure

商品名:3-Hydroxycoumarin

3-Hydroxycoumarin 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,3-hydroxy-

- 3-Hydroxy-2H-chromen-2-one

- 3-HYDROXYCOUMARIN

- HYDROXYCOUMARIN, 3-(RG)

- HYDROXYCOUMARIN, 3-(RG) PrintBack

- 2,3-DIHYDROXYCOUMARIN

- 3-hydroxy<1>benzopyran-2-one

- 3-hydroxy-2-benzopyrone

- 3-Hydroxy-2H-1-benzopyran-2-on

- 3-hydroxychromone

- 3-hydroxy-coumari

- 3-Hydroxycoumarine

- AURORA KA-3736

- hydroxy-coumarin

- HYDROXYCOUMARIN,3

- hydroxycoumarin

- 3-hydroxychromen-2-one

- 3 Hydroxycoumarin

- 3-Hydroxy-2H-1-benzopyran-2-one

- 3-Hydroxy-chromen-2-one

- RQX0CMD9PN

- COUMARIN, 3-HYDROXY-

- 2H-1-Benzopyran-2-one, hydroxy-

- 2H-1-Benzopyran-2-one, 3-hydroxy-

- 3-hydroxychromenone

- 3-hydroxy-coumarin

- NSC74691

- Spectrum_000476

- SpecPlus_000860

- Spectrum5_000232

- Spectrum2_000805

- Sp

- 3-Hydroxy-2H-1-benzopyran-2-one (ACI)

- Coumarin, 3-hydroxy- (7CI, 8CI)

- 3-Coumarinol

- 3-Hydroxy-cumarin

- NSC 74691

- MS-22894

- Q27194434

- CHEBI:113542

- AMY202100133

- 939-19-5

- NSC-74691

- 5-18-01-00376 (Beilstein Handbook Reference)

- EINECS 213-355-3

- BDBM50206007

- KBio2_000956

- NCGC00178445-01

- AN-829/40355682

- NCGC00095536-01

- AKOS015916452

- CS-0094421

- BRN 0128032

- NS00039762

- MFCD00017490

- KBio2_006092

- 43070-85-5

- DivK1c_006956

- o-Hydroxyphenylpyruvic acid lactone

- FT-0633159

- DTXSID50239863

- SPBio_000669

- KBio3_002334

- MJKVTPMWOKAVMS-UHFFFAOYSA-N

- CCG-39664

- BSPBio_002834

- KBioSS_000956

- KBio1_001900

- H1585

- T73087

- Spectrum4_001576

- SPECTRUM211538

- KBioGR_002132

- CHEMBL150372

- KBio2_003524

- BRD-K92019075-001-02-0

- NCGC00095536-02

- SDCCGMLS-0066523.P001

- UNII-RQX0CMD9PN

- PD002122

- HY-127170

- SCHEMBL76090

- hydroxy-2H-chromen-2-one

- Spectrum3_001267

- DB-294344

- DB-057448

- 3-Hydroxycoumarin

-

- MDL: MFCD00017490

- インチ: 1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H

- InChIKey: MJKVTPMWOKAVMS-UHFFFAOYSA-N

- ほほえんだ: O=C1C(O)=CC2C(=CC=CC=2)O1

- BRN: 0128032

計算された属性

- せいみつぶんしりょう: 162.03200

- どういたいしつりょう: 162.031694

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.446

- ゆうかいてん: 151.0 to 155.0 deg-C

- ふってん: 369.9 °C at 760 mmHg

- フラッシュポイント: 174.7 °C

- 屈折率: 1.659

- PSA: 50.44000

- LogP: 1.49860

- ようかいせい: 未確定

- 最大波長(λmax): 307(MeOH)(lit.)

3-Hydroxycoumarin セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S22; S24/25; S36; S26

- RTECS番号:GN6797000

-

危険物標識:

- リスク用語:R22

3-Hydroxycoumarin 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

3-Hydroxycoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8002-50 mg |

3-Hydroxycoumarin |

939-19-5 | 99.91% | 50mg |

¥417.00 | 2022-04-26 | |

| ChemScence | CS-0094421-250mg |

3-Hydroxycoumarin |

939-19-5 | 98.73% | 250mg |

$180.0 | 2022-04-26 | |

| TRC | H714556-250mg |

3-Hydroxycoumarin |

939-19-5 | 250mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H67660-100mg |

3-HYDROXYCOUMARIN |

939-19-5 | ,HPLC≥95% | 100mg |

¥658.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8002-100 mg |

3-Hydroxycoumarin |

939-19-5 | 99.91% | 100MG |

¥687.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305006-250mg |

3-Hydroxycoumarin |

939-19-5 | 97% | 250mg |

¥135.90 | 2023-09-02 | |

| Fluorochem | 069134-1g |

3-Hydroxy-2H-chromen-2-one |

939-19-5 | 97% | 1g |

£26.00 | 2022-03-01 | |

| Aaron | AR00GS5E-25g |

3-Hydroxycoumarin |

939-19-5 | 98% | 25g |

$521.00 | 2025-01-24 | |

| TargetMol Chemicals | T8002-100 mg |

3-Hydroxycoumarin |

939-19-5 | 98.32% | 100MG |

¥ 495 | 2023-07-11 | |

| 1PlusChem | 1P00GRX2-10g |

3-HYDROXYCOUMARIN |

939-19-5 | 98% | 10g |

$225.00 | 2024-04-19 |

3-Hydroxycoumarin 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

リファレンス

- Reaction of aryl-2-hydroxypropenoic derivatives with boron tribromide, Tetrahedron Letters, 2001, 42(4), 597-600

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 2 - 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Inhibition of iNOS by benzimidazole derivatives: synthesis, docking, and biological evaluations, Medicinal Chemistry (Sharjah, 2022, 18(5), 602-615

ごうせいかいろ 5

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Design, synthesis and biological evaluation of coumarin alkylamines as potent and selective dual binding site inhibitors of acetylcholinesterase, Bioorganic & Medicinal Chemistry, 2013, 21(1), 146-152

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Product class 4: benzopyranones and benzopyranthiones, Science of Synthesis, 2003, 14, 347-638

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; heated

リファレンス

- Novel Coupled Molecules from Active Structural Motifs of Synthetic and Natural Origin as Immunosuppressants, Medicinal Chemistry (Sharjah, 2020, 16(4), 544-554

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium Solvents: Water ; 2 h, reflux

リファレンス

- Synthesis of furano[2,3-c]/pyrrolo[2,3-c]coumarins and synthesis of 1(H)-[1]benzopyrano[3,4-b][1]benzopyrano[3',4'-d]furan-7(H)-ones /1(H)-[1]benzopyrano[3,4-b][1]benzopyrano[3',4'-d]pyrrole-7(H)-ones, Journal of Drug Delivery and Therapeutics, 2019, 9, 32-42

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Water Solvents: Water ; 30 min, rt

1.2 Reagents: Water Solvents: Water ; 30 min, rt

リファレンス

- Antioxidant properties of 3-hydroxycoumarin derivatives, Bioorganic & Medicinal Chemistry, 2004, 12(21), 5611-5618

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Cupric chloride Catalysts: Palladium chloride

リファレンス

- Palladium(II) catalyzed oxidation reactions of coumarin derivatives, Indian Journal of Chemistry, 1992, (10), 693-5

ごうせいかいろ 15

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

はんのうじょうけん

リファレンス

- A facile synthesis of 3-hydroxycoumarin, Indian Journal of Chemistry, 1978, (2),

ごうせいかいろ 19

ごうせいかいろ 20

はんのうじょうけん

リファレンス

- Pyran, its analogs, and related compounds. XXV. Reaction of 3-bromocoumarin with amines, Zhurnal Organicheskoi Khimii, 1967, 3(3), 568-74

3-Hydroxycoumarin Raw materials

- 3-Acetamidocoumarin

- Benzofuran-2,3-dione

- 5(4H)-Oxazolone,4-[[2-(acetyloxy)phenyl]methylene]-2-phenyl-

- 2-Hydroxybenzaldehyde

- N-(2-oxochromen-3-yl)benzamide

- 2-Propenoic acid, 2-hydroxy-3-(2-methoxyphenyl)-, (2Z)-

-

- methyl 2-aminoacetate

- 2H-1-Benzopyran-2-one, 3-(2-propenyloxy)-

- 2-acetamidoacetic acid

- 3-amino-2H-chromen-2-one

3-Hydroxycoumarin Preparation Products

3-Hydroxycoumarin 関連文献

-

Fernanda G. Medina,Joaquín G. Marrero,Mariana Macías-Alonso,Magdalena C. González,Iván Córdova-Guerrero,Ariana G. Teissier García,Soraya Osegueda-Robles Nat. Prod. Rep. 2015 32 1472

-

Xiao-Bo Wang,Jianhua Zhou,Datong Zhang,Bin Wang Anal. Methods 2016 8 6916

-

Somayeh Ahadi,Mahdi Zolghadr,Hamid Reza Khavasi,Ayoob Bazgir Org. Biomol. Chem. 2013 11 279

-

Sabine Amslinger,Nafisah Al-Rifai,Katrin Winter,Kilian W?rmann,Rebekka Scholz,Paul Baumeister,Martin Wild Org. Biomol. Chem. 2013 11 549

-

Fernanda G. Medina,Joaquín G. Marrero,Mariana Macías-Alonso,Magdalena C. González,Iván Córdova-Guerrero,Ariana G. Teissier García,Soraya Osegueda-Robles Nat. Prod. Rep. 2015 32 1472

939-19-5 (3-Hydroxycoumarin) 関連製品

- 1785319-51-8(5-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

- 2172048-93-8(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamido-3-hydroxy-2-methylpropanoic acid)

- 2138015-80-0(1-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-cyclopropylurea)

- 122124-41-8(1-Phenyl-4-hexyn-3-one)

- 2167148-99-2(tert-butyl 2-(1H-1,2,3,4-tetrazol-5-yl)piperazine-1-carboxylate)

- 1216914-99-6(4-Hydroxy-6-(trifluoromethyl)quinoline-3-carbohydrazide)

- 94107-60-5(6-nitro-2,4-dihydro-1H-3,1-benzoxazin-2-one)

- 12678-07-8(Chondroitin Sulfate C Sodium Salt (Technical Grade))

- 1807260-42-9(2-Cyano-4-ethyl-6-methoxyphenylacetic acid)

- 1692895-64-9(Potassium (E)-3-bromo-1,4-dichlorobut-2-en-2-yltrifluoroborate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:939-19-5)3-Hydroxycoumarin

清らかである:99%

はかる:5g

価格 ($):168.0